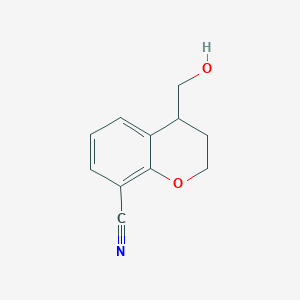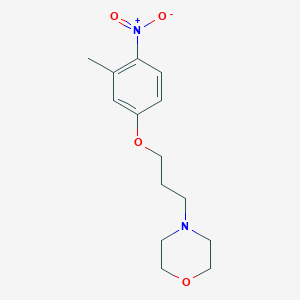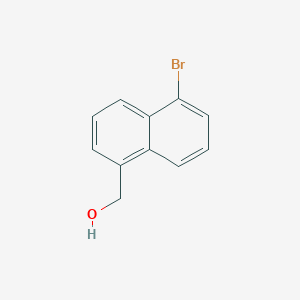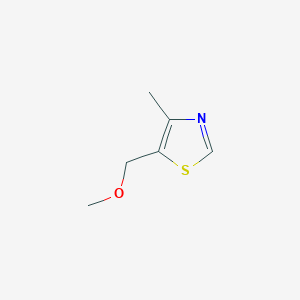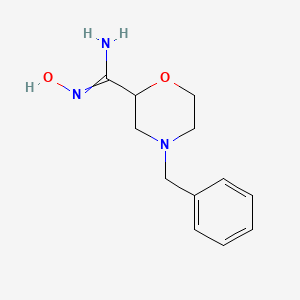
4-benzyl-N'-hydroxymorpholine-2-carboximidamide
Übersicht
Beschreibung
4-benzyl-N'-hydroxymorpholine-2-carboximidamide is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of advanced organic synthesis techniques to ensure the purity and yield of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
4-benzyl-N'-hydroxymorpholine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N'-hydroxymorpholine-2-carboximidamide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. In industry, it is used in the production of advanced materials and chemicals .
Wirkmechanismus
The mechanism of action of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-benzyl-N'-hydroxymorpholine-2-carboximidamide |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11-9-15(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H2,13,14) |
InChI-Schlüssel |
WXNVXEDYZMJYOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=NO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

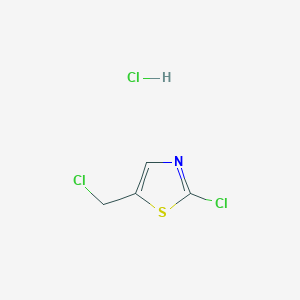

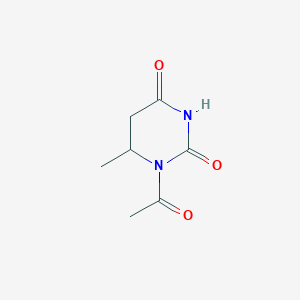
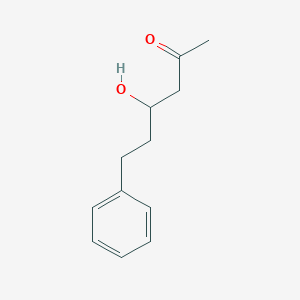
![Benzene, 1-fluoro-2-[(2-nitrophenyl)thio]-](/img/structure/B8671505.png)

![trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane](/img/structure/B8671516.png)
